

Validating the Structure of 1,1-Diphenylethanol: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Diphenylethanol

Cat. No.: B1581894

[Get Quote](#)

A definitive guide for researchers on the structural elucidation of **1,1-diphenylethanol** using key spectroscopic techniques. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and clear data interpretation.

The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. For a compound like **1,1-diphenylethanol**, a tertiary alcohol with two phenyl groups, a combination of spectroscopic methods provides an unambiguous confirmation of its chemical identity. This guide details the validation of **1,1-diphenylethanol**'s structure through ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, and compares its spectral features with those of two related compounds: benzophenone and 1,1-diphenylethylene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1,1-diphenylethanol** and its structural alternatives.

Table 1: ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1,1-Diphenylethanol	1.87	s	3H	-CH ₃
5.52	s	1H	-OH	Ar-H
7.20	t	2H	Ar-H	
7.31	dd	4H	Ar-H	
7.46	d	4H	Ar-H	
Benzophenone	7.45-7.65	m	6H	
7.75-7.85	m	4H	Ar-H	=CH ₂
1,1-Diphenylethylene	5.40	s	2H	
7.25-7.40	m	10H	Ar-H	

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
1,1-Diphenylethanol	31.5	-CH ₃
76.0	C-OH	
126.5	Ar-C	
127.4	Ar-C	
128.4	Ar-C	
145.4	Ar-C (quaternary)	
Benzophenone	128.3	Ar-C
130.1	Ar-C	
132.5	Ar-C	
137.6	Ar-C (quaternary)	
196.7	C=O	
1,1-Diphenylethylene	114.2	=CH ₂
127.5	Ar-C	
128.3	Ar-C	
129.8	Ar-C	
141.2	Ar-C (quaternary)	
150.2	=C(Ph) ₂	

Table 3: IR Spectroscopy Data (KBr Pellet)

Compound	Wavenumber (cm ⁻¹)	Functional Group
1,1-Diphenylethanol	3400-3600 (broad)	O-H stretch
3000-3100	C-H stretch (aromatic)	
2850-3000	C-H stretch (aliphatic)	
1495, 1445	C=C stretch (aromatic)	
1060	C-O stretch	
Benzophenone	3000-3100	
1660	C=O stretch (conjugated)	
1595, 1445	C=C stretch (aromatic)	
1,1-Diphenylethylene	3000-3100	C-H stretch (aromatic)
1630	C=C stretch (alkene)	
1600, 1490	C=C stretch (aromatic)	

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1,1-Diphenylethanol	198 [M] ⁺	183 [M-CH ₃] ⁺ , 105 [C ₆ H ₅ CO] ⁺ , 77 [C ₆ H ₅] ⁺ , 43 [CH ₃ CO] ⁺ ^[1]
Benzophenone	182 [M] ⁺	105 [C ₆ H ₅ CO] ⁺ , 77 [C ₆ H ₅] ⁺
1,1-Diphenylethylene	180 [M] ⁺	165 [M-CH ₃] ⁺ , 103, 77 [C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[\[2\]](#)
- **^1H NMR Acquisition:** The instrument was tuned and shimmed. A standard single-pulse experiment was used with a pulse angle of 30 degrees and a relaxation delay of 1 second. 16 scans were acquired.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse program was used. A pulse angle of 45 degrees and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were accumulated for each sample to achieve a good signal-to-noise ratio.[\[3\]](#)
- **Data Processing:** The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectra were obtained using an FT-IR spectrometer.

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[\[4\]](#)
- **Data Acquisition:** A background spectrum of the empty sample compartment was recorded. The KBr pellet was then placed in the sample holder, and the sample spectrum was acquired over the range of $4000\text{--}400\text{ cm}^{-1}$. Typically, 32 scans were co-added at a resolution of 4 cm^{-1} .[\[5\]](#)[\[6\]](#)
- **Data Processing:** The sample spectrum was ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

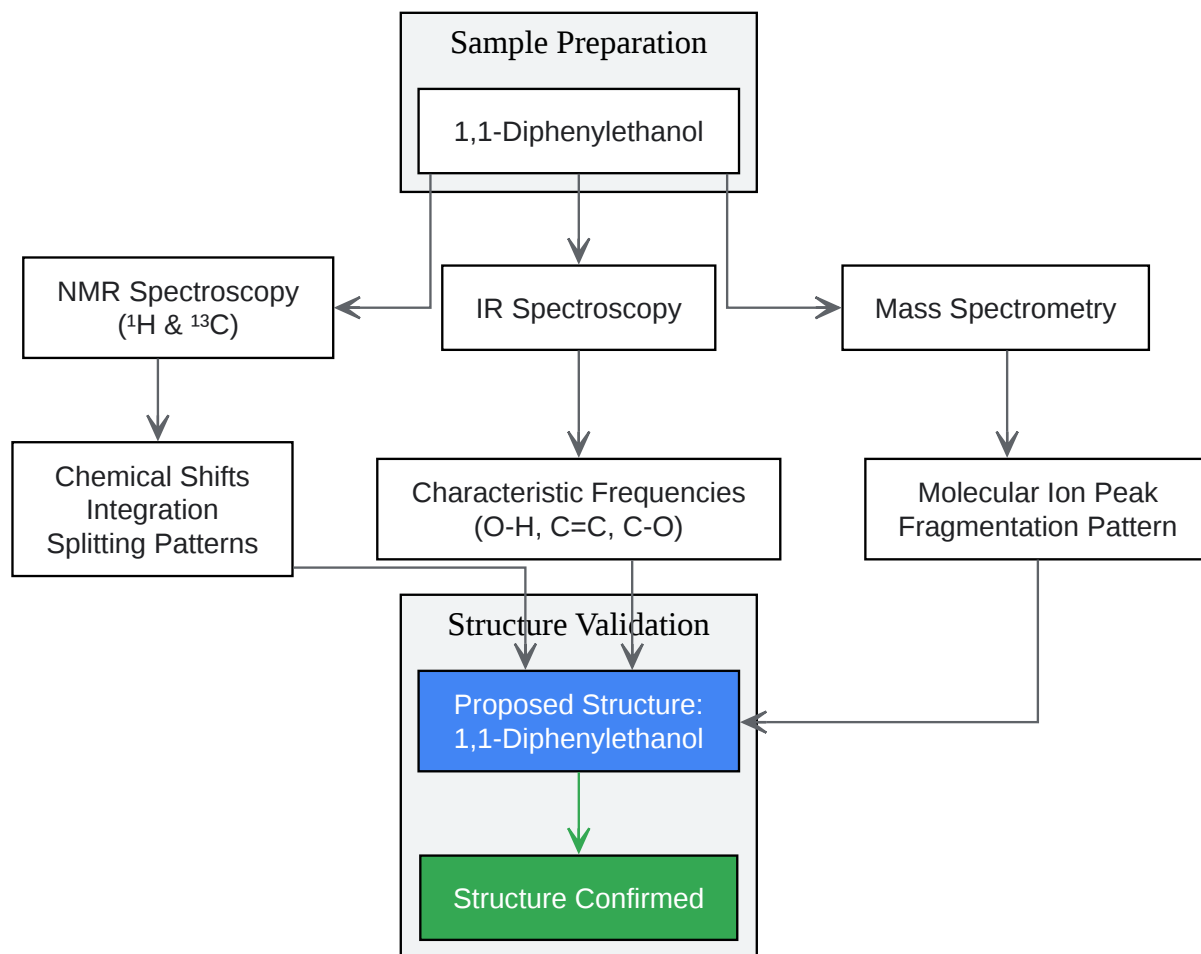
Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization (EI).

- **Sample Introduction:** A small amount of the sample was introduced into the ion source via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample was ionized using a 70 eV electron beam.[\[1\]](#)
- **Mass Analysis:** The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight analyzer.
- **Data Acquisition:** The detector measured the abundance of each ion, and the data was plotted as a mass spectrum.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for validating the structure of a compound like **1,1-diphenylethanol** using spectroscopic methods.



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic structure validation.

Conclusion

The combined data from ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous validation of the structure of **1,1-diphenylethanol**. The presence of the hydroxyl group is clearly indicated by the characteristic broad O-H stretch in the IR spectrum and the exchangeable proton signal in the ^1H NMR spectrum. The methyl group and the two phenyl groups are also readily identified by their respective signals in both ^1H and ^{13}C NMR. The molecular weight is confirmed by the molecular ion peak in the mass

spectrum, and the fragmentation pattern is consistent with the proposed structure. By comparing this data with that of benzophenone and 1,1-diphenylethylene, the unique spectral features of **1,1-diphenylethanol** become even more apparent, highlighting the power of these spectroscopic methods in structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Diphenylethanol | C₁₄H₁₄O | CID 69031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sc.edu [sc.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. mse.washington.edu [mse.washington.edu]
- To cite this document: BenchChem. [Validating the Structure of 1,1-Diphenylethanol: A Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581894#validation-of-1-1-diphenylethanol-structure-by-spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com